molecular formula C23H27NO5 B1448954 (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid CAS No. 914399-98-7

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Cat. No. B1448954
M. Wt: 397.5 g/mol
InChI Key: WRDFKKLMQLSBQN-QHCPKHFHSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be part of this analysis .

Scientific Research Applications

Pharmacological Significance of Human Flavin-containing Monooxygenases

Human flavin-containing monooxygenases (FMOs) play a critical role in the oxygenation of various chemicals and drugs, converting them into harmless metabolites or, in some cases, reactive materials causing toxicity. This review highlights the pharmacological and toxicological significance of FMOs, emphasizing genetic variability and potential advantages in drug design and discovery by incorporating FMO detoxification pathways into drug candidates, which may provide insights into utilizing complex molecules like (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in pharmacological contexts (Cashman & Zhang, 2006).

Branched Chain Aldehydes in Foods

This paper discusses the production and degradation of branched aldehydes from amino acids, highlighting their importance in food flavor. Understanding these metabolic pathways can be crucial for the development of food products and may indirectly relate to the scientific applications of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in synthesizing flavor compounds or studying their metabolic pathways (Smit, Engels, & Smit, 2009).

Impurities in Peptide Medicines

This review focuses on peptide-related impurities found in peptide medicines, critical for quality control and clinical efficacy. The synthesis process, including solid-phase peptide synthesis (SPPS), can introduce various impurities, affecting the functionality and safety of peptide-based drugs. Understanding these impurities is essential for developing effective and safe peptide medications, potentially involving the use of protected amino acids like (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (D'Hondt et al., 2014).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and how to dispose of it safely .

Future Directions

Future directions could involve potential applications of the compound, or new reactions or processes that it could be used in .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFKKLMQLSBQN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141130
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

CAS RN

914399-98-7
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914399-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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